The table below summarizes several SIK inhibitors discussed in the recent literature, which can serve as valuable reference points for understanding the landscape of SIK inhibitor discovery.
| Inhibitor Name | Key Characteristics & Isoform Potency (IC₅₀) | Primary Therapeutic Area | Development Status / Key Findings |
|---|---|---|---|
| GLPG3312 [1] | Pan-SIK inhibitor (SIK1: 2.0 nM; SIK2: 0.7 nM; SIK3: 0.6 nM). Demonstrated anti-inflammatory and immunoregulatory activities. | Inflammatory Diseases | Former clinical candidate (Trial: NCT03800472); paper details its discovery via HTS and optimization. |
| PF-07899895 [2] | Inhibitor of SIK1, SIK2, and SIK3. | Inflammatory Bowel Disease | Phase 1 clinical trial (NCT06137729); disclosed in 2025. |
| HG-9-91-01 [3] [4] | A potent, well-characterized pan-SIK inhibitor used extensively as a tool compound in in vitro and in vivo biological studies. | Research Tool / Metabolic Studies | Preclinical; used to elucidate SIK function in gluconeogenesis and other pathways [4]. |
| YTH-39f / MRT-14b / MRT-3 [5] | Several inhibitors with distinct chemical scaffolds and varying selectivity profiles. | Cancer | Preclinical; demonstrated anticancer effects in models of ovarian cancer, AML, and breast cancer [5]. |
Recent structural biology studies have significantly advanced the understanding of how SIK inhibitors work.
The following diagram illustrates the core signaling pathway modulated by SIK inhibitors.
Figure 1: Core signaling pathway of SIK inhibition. SIK activity is regulated by upstream kinases LKB1 (activator) and PKA (inhibitor). Active SIK phosphorylates and sequesters HDACs and CRTCs in the cytoplasm. SIK inhibitors block this phosphorylation, leading to nuclear translocation of HDACs and CRTCs, which subsequently alters gene expression [6] [7].
Since specific data on "SIKs-IN-1" is not available in the public search results, you may need to take the following steps to find more targeted information:
SIKs-IN-1 exerts its effects by inhibiting salt-inducible kinases (SIKs), which are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family [1] [2]. The inhibition of SIKs leads to a cascade of cellular events, ultimately resulting in an anti-inflammatory response.
The following diagram illustrates the key signaling pathway through which SIK inhibition modulates the inflammatory response, which is relevant to the mechanism of this compound:
Figure: Proposed signaling pathway of SIK inhibition. SIKs normally phosphorylate substrates like CRTCs, leading to their cytoplasmic retention. This compound inhibits SIK activity, promoting CRTC dephosphorylation and nuclear translocation. Inside the nucleus, CRTCs co-activate CREB, driving a gene expression program that increases anti-inflammatory IL-10 and decreases pro-inflammatory IL-12 [1] [3] [4].
The primary reported biological effect of this compound is its anti-inflammatory activity. In a preclinical mouse model of DSS-induced colitis, this compound treatment demonstrated excellent anti-inflammatory effects [3]. Mechanistically, it up-regulates the production of the anti-inflammatory cytokine IL-10 and down-regulates the pro-inflammatory cytokine IL-12 [3] [5]. This action is consistent with the role of SIKs in regulating macrophage polarization—the balance between pro-inflammatory (M1) and anti-inflammatory (M2) macrophage states [3].
To help you place this compound in the context of other research tools, the table below lists several other documented SIK inhibitors. Please note that this is not an exhaustive list.
| Inhibitor Name | Reported Isoform Selectivity / Potency | Key Research Context |
|---|---|---|
| HG-9-91-01 | Pan-SIK inhibitor (IC₅₀: SIK1 0.92 nM, SIK2 6.6 nM, SIK3 9.6 nM) [6] [7] | Early potent tool compound; used to elucidate SIK biology but lacks kinome-wide selectivity [8] [6]. |
| YKL-05-099 | Pan-SIK inhibitor (binds SIK1 ~10 nM, SIK3 ~30 nM, SIK2 IC₅₀ 40 nM) [6] [7] | An in-vivo tool compound developed after HG-9-91-01 [8] [6]. |
| ARN-3236 | SIK2-selective (IC₅₀: <1 nM for SIK2, 21.63 nM for SIK1, 6.63 nM for SIK3) [6] [7] | Investigated for ovarian cancer, shown to inhibit growth and enhance paclitaxel sensitivity [6] [7]. |
| Bosutinib | Clinically approved tyrosine kinase inhibitor that also inhibits SIK at nanomolar concentrations [8]. | Repurposed drug; demonstrates the cross-reactivity of some kinase inhibitors [8]. |
SIKs-IN-1 works by inhibiting the activity of Salt-Inducible Kinases (SIKs), which are serine/threonine kinases involved in key cellular signaling pathways [1] [2] [3]. The most well-documented mechanism of this compound involves its role in modulating the immune response, specifically through the regulation of macrophage polarization and cytokine production.
The following diagram illustrates this anti-inflammatory mechanism, which has been demonstrated in a DSS-induced colitis model:
Figure: Proposed mechanism of this compound action in inflammation models. Inhibition of SIKs reprograms macrophages, shifting cytokine production toward an anti-inflammatory profile.
To better position this compound within the field of SIK pharmacology, the table below compares it with other documented SIK inhibitors. Note that a complete IC50 profile for this compound against the three isoforms is not publicly available.
| Inhibitor Name | Reported Activity on SIK Isoforms | Key Reported Characteristics/Context |
|---|---|---|
| This compound | Pan-SIK inhibitor (activity on all three isoforms); specific IC50 values not publicly listed [3]. | Shows efficacy in an inflammatory disease model (DSS-induced colitis) [3]. |
| HG-9-91-01 | Potent and highly selective inhibitor of SIK1 (IC50 = 0.92 nM), SIK2 (IC50 = 6.6 nM), and SIK3 (IC50 = 9.6 nM) [4]. | A well-characterized, potent tool compound used in basic research to study SIK biology [4]. |
| ARN-3236 | Highly selective for SIK2 (IC50 < 1 nM) over SIK1 (IC50 = 21.63 nM) and SIK3 (IC50 = 6.63 nM) [4]. | Described as having antitumor activity, highlighting the therapeutic interest in SIK2 in oncology [4]. |
| YKL-05-099 | Inhibits SIK1 (~10 nM), SIK3 (~30 nM), and SIK2 (IC50 = 40 nM) [4]. | Another research chemical used to probe the functions of specific SIK isoforms [4]. |
The discovery and study of this compound underscore the broad therapeutic potential of targeting Salt-Inducible Kinases.
The information currently available on this compound is primarily from chemical vendor databases and general reviews [4] [3]. For a comprehensive technical whitepaper, you would need to consult the primary research literature.
The table below summarizes the core chemical and biological information available for this compound.
| Property | Description |
|---|---|
| Chemical Name | A pyrimidine-5-carboxamide derivative [1] |
| Molecular Formula | C₂₇H₃₁F₂N₇O [1] |
| Molecular Weight | 507.58 g/mol [1] |
| CAS Number | 2927557-06-8 [1] |
| Primary Biological Activity | Salt-inducible kinases (SIKs) inhibitor; shows anti-inflammatory effects in a DSS-induced colitis model by up-regulating IL-10 and down-regulating IL-12 [1] |
To understand how a SIK inhibitor like this compound might work, it is helpful to view the general signaling pathway that SIKs are involved in. The following diagram illustrates this pathway and the potential point of inhibition.
Generalized SIK signaling pathway and inhibition. This compound blocks SIK activity, preventing CRTC phosphorylation and sequestration, allowing it to activate CREB-driven gene expression.
As the diagram shows, SIKs normally phosphorylate substrates like CRTCs, leading to their cytosolic sequestration. Inhibition of SIKs prevents this, allowing CRTCs to enter the nucleus and promote the transcription of specific genes [2] [3] [4].
SIKs are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family. They act as key mediators in various hormonal and neuronal signaling pathways [1]. The table below summarizes the core characteristics of the three SIK isoforms.
| Isoform | Primary Tissue Expression | Reported Roles in Cancer | Key Regulatory Inputs |
|---|---|---|---|
| SIK1 | Adrenal gland, neural tissue [2] [1] | Often acts as a tumor suppressor [2] | Induced by high-salt diet, ACTH, circadian rhythms, and depolarization [2] [1] |
| SIK2 | Adipose tissue [2] [1] | Often considered an oncogene [2] | Constitutively expressed; involved in insulin signaling and gluconeogenesis [2] |
| SIK3 | Brain [2] [1] | Often considered an oncogene [2] | Constitutively expressed; synergistically stimulated by high salt and IL-17 [2] |
Understanding the structure and regulation of SIKs is crucial to understanding how an inhibitor like SIKs-IN-1 would function.
The following diagram illustrates the core signaling pathway that regulates SIK activity and its downstream consequences, integrating these regulatory mechanisms.
Core SIK signaling pathway showing activation by LKB1, inhibition by PKA, and downstream regulation of HDACs/CRTCs.
While the search results do not provide specific data on this compound, they detail the general mechanism of SIK inhibitors and their research applications [3].
The following table summarizes key experimental findings related to SIK function, which provides context for the biological processes that SIK inhibitors are used to study.
| SIK Isoform | Experimental Context / Finding | Key Readouts & Techniques |
|---|
| SIK1 | Role in alcohol-induced neuroinflammation in mouse models [4]. | Readouts: Microglial apoptosis (TUNEL staining), caspase-3/9 activity, NF-κB luciferase activity. Techniques: SIK1 knockdown (increased apoptosis), p65 depletion (inhibited apoptosis). Concluded SIK1 suppresses microglia inflammation via NF-κB. | | SIK2/SIK3 | Roles in various cancers (e.g., ovarian, breast) [2]. | General Approaches: Analysis of SIK expression in patient tumors, correlation with clinicopathological outcomes, and functional studies (e.g., proliferation, migration assays) following SIK modulation. |
Based on the gathered information, here are suggestions for how you can proceed to get the specific data on this compound:
The LKB1-SIK pathway is a crucial signaling axis where the tumor suppressor Liver Kinase B1 (LKB1) acts as a master kinase, directly phosphorylating and activating the Salt-Inducible Kinase (SIK) family members (SIK1, SIK2, and SIK3) [1] [2]. This pathway functions as a key suppressor of the transcriptional coactivators CRTC1-3 and Class IIa HDACs, thereby regulating fundamental processes like metabolism, cell growth, and cancer metastasis [1] [2].
| SIK Isoform | Key T-loop Phosphorylation Site (for LKB1) | Reported Tissue/Context Expression | Notes on Regulation |
|---|---|---|---|
| SIK1 | Thr182 | Adrenal gland, brain; inducible by signals like cAMP. | Expression is rapidly induced by various stimuli, including cAMP signaling. |
| SIK2 | Thr175 | Abundant in adipose tissue, ovarian cancer. | Constitutively expressed; activity is regulated by post-translational modifications, notably by PKA. |
| SIK3 | Thr221 | Abundant in the brain. | Constitutively expressed; also regulated by PKA-mediated phosphorylation and 14-3-3 binding. |
The following diagram illustrates the core LKB1-SIK signaling pathway and its downstream effects.
Diagram 1: The LKB1-SIK pathway and SIK inhibitor mechanism. Active SIKs phosphorylate CRTCs, leading to cytosolic retention. SIK inhibition allows CRTC dephosphorylation and nuclear translocation to activate CREB-mediated transcription.
While specific data on This compound is limited, its proposed mechanism is based on the established action of SIK inhibitors like HG-9-91-01. These small molecules act as ATP-competitive inhibitors that block the kinase activity of all three SIK isoforms [3]. This inhibition prevents SIKs from phosphoryating their substrates, primarily the CRTC family and Class IIa HDACs.
The phenotypic consequences of SIK inhibition are context-dependent. In cancer, SIK inhibition can mimic LKB1 loss, promoting epithelial-mesenchymal transition (EMT), metastasis, and therapy resistance [4] [5]. Conversely, in metabolic diseases, SIK inhibition can increase gluconeogenic gene expression [3]. The table below summarizes key cellular phenotypes associated with attenuated LKB1-SIK signaling.
| Phenotypic Effect | Relevant Cancer Model | Proposed Molecular Mechanism |
|---|---|---|
| Enhanced EMT, Migration & Invasion | Ovarian Carcinoma, NSCLC | Upregulation of TGF-β, ZEB1, Snail2, Twist; Loss of E-cadherin [4] [5]. |
| Apoptosis & Chemoresistance | Ovarian Carcinoma | Attenuated LKB1-SIK1 signaling promotes resistance to paclitaxel-induced apoptosis [4]. |
| Radioresistance | NSCLC | Radioresistant cells exhibit attenuated LKB1-SIK1 signaling and a mesenchymal phenotype [5]. |
| Increased Gluconeogenesis | Liver (Metabolic Studies) | SIK inhibitor promotes CRTC2/3 dephosphorylation, driving gluconeogenic gene expression (G6pc, Pck1) [3]. |
The following diagram outlines a core experimental workflow for validating the activity and functional impact of a SIK inhibitor like this compound.
Diagram 2: A multi-tiered experimental workflow for validating a SIK inhibitor's activity, mechanism, and phenotypic impact.
Detailed Methodologies for Key Experiments
In Vitro Kinase Assay
Cell-Based Target Engagement (Western Blot)
Functional Phenotyping (Transwell Invasion Assay)
The LKB1-SIK pathway is a compelling therapeutic target. SIK inhibitors may be beneficial for conditions like inflammatory disorders, osteoporosis, and certain sleep/circadian rhythm disorders [1]. However, in cancers, especially those with LKB1 loss, SIK inhibition could potentially promote tumor aggressiveness [4] [5]. This dual nature necessitates careful patient stratification.
Future work should focus on:
The salt-inducible kinase (SIK) family represents a crucial subfamily of AMP-activated protein kinase (AMPK) related kinases that function as central regulators of cellular responses to extracellular signals. The SIK family comprises three isoforms (SIK1, SIK2, and SIK3) that share a conserved structure featuring an N-terminal kinase domain with a LKB1 phosphorylation site, a central sucrose non-fermenting-1 (SNF-1) homology domain, and an extended C-terminal region containing multiple protein kinase A (PKA) phosphorylation sites [1] [2]. Initially identified based on its inducibility in adrenal glands of rats fed high-salt diets, SIK1 has since been recognized as playing fundamental roles in diverse physiological processes including energy metabolism, bone remodeling, and immune regulation [1] [2]. What makes SIK kinases particularly significant is their position as convergence points in G protein-coupled receptor (GPCR) signaling, where they transduce changes in intracellular cAMP levels into specific gene expression programs by controlling the subcellular localization and activity of key transcriptional regulators [1].
The core signaling mechanism of SIKs involves phosphorylation-dependent regulation of class IIa histone deacetylases (HDAC4, HDAC5, HDAC7, and HDAC9) and cAMP-regulated transcriptional coactivators (CRTC1-3) [1]. Under basal conditions, SIKs maintain tonic phosphorylation of these substrates, leading to their sequestration in the cytoplasm through interaction with 14-3-3 chaperone proteins. When cells encounter signals that increase intracellular cAMP levels, PKA becomes activated and phosphorylates SIK family members at specific C-terminal sites. This PKA-mediated phosphorylation does not directly affect SIK catalytic activity but promotes 14-3-3 binding to SIKs themselves, resulting in conformational changes and subcellular redistribution that prevent SIKs from accessing their substrates [1]. The subsequent dephosphorylation of HDAC and CRTC proteins enables their nuclear translocation, where HDACs modulate MEF2-driven gene expression and CRTCs potentiate CREB-mediated transcription [1] [3].
Table 1: SIK Family Isoforms and Characteristics
| Isoform | Chromosomal Location | Tissue Expression | PKA Phosphorylation Sites | Key Physiological Roles |
|---|---|---|---|---|
| SIK1 | Chromosome 21 | Adrenal gland, neural tissue, adipose tissue | 2 sites | Response to high salt, circadian rhythms, neuronal excitation |
| SIK2 | Chromosome 11 | Adipose tissue (highest), ubiquitous | 4 sites | Insulin signaling, lipid metabolism, gluconeogenesis regulation |
| SIK3 | Chromosome 11 | Neural tissue (highest), ubiquitous | 2 sites | Sleep regulation, chondrocyte hypertrophy, bone development |
This compound represents a novel class of small molecule inhibitors that specifically target the catalytic activity of salt-inducible kinases. These inhibitors belong to the broader category of ATP-competitive compounds that bind to the kinase domain, effectively blocking SIK-mediated phosphorylation of downstream substrates [1]. The molecular structure of this compound derivatives has been optimized through systematic structure-activity relationship (SAR) studies, leading to improved potency and selectivity profiles. One particularly advanced compound, YKL-05-099, has demonstrated excellent pharmacokinetic properties suitable for in vivo applications, making it a valuable tool for probing SIK functions in physiological and disease contexts [1] [3]. The development of these inhibitors has accelerated research into SIK biology and opened new therapeutic avenues for conditions ranging from osteoporosis to inflammatory disorders.
The primary molecular consequence of SIK inhibition is the rapid dephosphorylation and subsequent nuclear translocation of class IIa HDACs and CRTC coactivators. In bone osteocytes, SIK inhibition by YKL-05-099 mimics the effects of parathyroid hormone (PTH) signaling, leading to decreased phosphorylation of both HDAC4/5 and CRTC2, their nuclear accumulation, and subsequent alterations in gene expression programs [3]. Specifically, nuclear HDAC4/5 suppresses MEF2C-driven expression of SOST (encoding sclerostin, a Wnt pathway inhibitor), while nuclear CRTC2 enhances CREB-mediated transcription of RANKL (a key osteoclastogenic factor) [3]. This dual regulation of transcriptional programs explains how SIK inhibition can simultaneously promote bone formation and resorption processes, mirroring the paradoxical effects of PTH on bone metabolism. The ability of SIK inhibitors to recapitulate specific aspects of GPCR signaling without globally elevating cAMP levels offers unique opportunities for therapeutic intervention with potentially fewer side effects.
Table 2: Quantitative Data on SIK Inhibitor Potency and Effects
| Parameter | SIK1 | SIK2 | SIK3 | Cellular/Physiological Outcome |
|---|---|---|---|---|
| IC₅₀ of HG-9-91-01 | ~5-10 nM | ~1-5 nM | ~5-15 nM | Pan-SIK inhibitor used for in vitro validation |
| YKL-05-099 Efficacy | Effective | Most Potent | Effective | In vivo bone formation, increased trabecular bone mass |
| HDAC4/5 Phosphorylation | Decreased >50% | Decreased >70% | Decreased >60% | Nuclear translocation, MEF2C activation, SOST suppression |
| CRTC2/3 Phosphorylation | Decreased >60% | Decreased >80% | Decreased >50% | Nuclear translocation, CREB activation, RANKL induction |
| GLUT4 Translocation | Increased >2-fold | Moderate effect | Minimal effect | Enhanced glucose uptake in skeletal muscle |
The standardized protocol for evaluating SIK inhibitor efficacy in bone cell models involves using the Ocy454 osteocytic cell line, which faithfully recapitulates key aspects of native osteocyte biology [3]. Cells should be maintained in α-MEM medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 33°C in a 5% CO₂ atmosphere, as Ocy454 cells are temperature-sensitive and differentiate at 37°C. For experimentation, plate cells at a density of 50,000 cells/cm² in appropriate tissue culture vessels and allow them to differentiate for 3-5 days at 37°C until they exhibit characteristic dendritic morphology. Treat cells with this compound or related compounds (e.g., YKL-05-099) at concentrations ranging from 0.1 to 5 μM for 2-24 hours, depending on the readout. Include control groups treated with vehicle (typically DMSO at final concentration <0.1%) and positive controls such as parathyroid hormone (PTH 1-34, 100 nM) for comparison.
Key steps in the protocol include preparation of whole cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors, followed by Western blot analysis to assess phosphorylation status of SIK substrates. Primary antibodies should target phospho-HDAC4 (Ser246/Ser632), phospho-HDAC5 (Ser259/Ser498), phospho-CRTC2 (Ser171), and total forms of each protein. For immunofluorescence microscopy, plate cells on glass coverslips, fix with 4% paraformaldehyde after treatment, and permeabilize with 0.1% Triton X-100 before incubating with primary antibodies against HDAC4/5 or CRTC2 and appropriate fluorescent secondary antibodies. Include DAPI for nuclear counterstaining, and quantify nuclear-to-cytoplasmic fluorescence ratios using image analysis software such as ImageJ. For gene expression analysis, extract total RNA using TRIzol reagent and perform quantitative RT-PCR for SOST, RANKL (TNFSF11), and reference genes (e.g., GAPDH, β-actin) [3].
To evaluate the metabolic effects of SIK inhibition, C2C12 mouse myoblast cells can be differentiated into myotubes and assessed for glucose uptake capabilities [4]. Culture C2C12 cells in growth medium (DMEM with 10% FBS and 1% penicillin-streptomycin) until 90% confluent, then switch to differentiation medium (DMEM with 2% horse serum) for 5-7 days until multinucleated myotubes form. Treat differentiated myotubes with SIK inhibitors (e.g., phanginin A at 1 μM or HG-9-91-01 at 1 μM) for 2-24 hours, with insulin (100 nM) as a positive control. Measure glucose uptake using 2-deoxyglucose (2-DG) uptake assays, where cells are incubated with 100 μM 2-DG for 20 minutes, then lysed and measured for 2-DG incorporation. For mechanistic studies, perform subcellular fractionation to isolate plasma membrane proteins and assess GLUT4 translocation via Western blot using Na+/K+-ATPase as a plasma membrane marker and actin as a cytoplasmic marker [4].
Complementary approaches include gene silencing experiments to validate SIK-specific effects. Transfert C2C12 myotubes with SIK1-specific siRNA or non-targeting control siRNA using appropriate transfection reagents, culture for 48 hours, then treat with SIK inhibitors and assess downstream effects. Similarly, LKB1 knockdown can be performed to confirm the upstream regulation of SIK1. Key readouts should include phosphorylation status of HDAC4/5/7, expression of MEF2a and junction plakoglobin (JUP), and activation of the Akt/AS160 signaling pathway [4]. For comprehensive analysis, examine both mRNA (by qRT-PCR) and protein (by Western blot) levels of GLUT4, and quantify glycogen content in treated cells using glycogen assay kits to confirm functional metabolic outcomes.
The following Graphviz diagram illustrates the core signaling pathway through which this compound exerts its effects on HDAC and CRTC phosphorylation, leading to altered gene expression programs:
SIK Inhibition Signaling Pathway: This diagram illustrates the mechanism of this compound in shifting from basal state with active SIK phosphorylation to inhibited state with nuclear translocation of HDACs and CRTCs, ultimately altering gene expression.
The most promising application of SIK inhibitors lies in the treatment of osteoporosis, where they mimic the bone-anabolic effects of intermittent parathyroid hormone (PTH) treatment. Research demonstrates that once-daily administration of YKL-05-099 significantly increases osteoblast numbers, bone formation rates, and bone mass in murine models, recapitulating key therapeutic benefits of PTH without requiring direct manipulation of the parathyroid hormone system [3]. The molecular mechanism involves simultaneous regulation of two critical osteocyte-derived factors: suppression of sclerostin (SOST), a potent inhibitor of bone formation, and induction of RANKL, a stimulator of bone resorption [3]. This dual activity potentially positions SIK inhibitors as a novel class of bone-forming agents that could benefit patients at high fracture risk. The skeletal specificity of this effect appears favorable, as SIK inhibition specifically in osteocytes is sufficient to elicit these profound bone anabolic responses, suggesting a relatively targeted therapeutic profile.
Beyond skeletal biology, SIK inhibition holds significant potential for treating metabolic disorders and inflammatory conditions. In skeletal muscle, SIK1 activation (the opposite of inhibition) has been shown to stimulate glucose uptake through enhanced GLUT4 expression and translocation, suggesting that context-dependent modulation of SIK activity could benefit glycemic control [4]. The molecular pathways involve SIK1-mediated phosphorylation of HDAC4/5/7, leading to increased MEF2a activity and junction plakoglobin (JUP) expression, which in turn enhances Akt/AS160 signaling and GLUT4 membrane translocation [4]. In the immune system, SIK inhibition in gut myeloid cells promotes anti-inflammatory responses by enhancing IL-10 production through CRTC3-dependent mechanisms [1]. This effect is particularly relevant for inflammatory bowel diseases (IBD), where single nucleotide polymorphisms (SNPs) in genes encoding SIK2 and CRTC3 are associated with disease susceptibility [1]. The ability of SIK inhibitors to boost anti-inflammatory cytokine production suggests broader applications for treating autoimmune and chronic inflammatory conditions.
Table 3: Experimental Techniques for SIK Pathway Analysis
| Methodology | Key Applications | Critical Controls | Expected Outcomes |
|---|---|---|---|
| Western Blot Phospho-Specific Antibodies | Detect HDAC4/5/7 and CRTC2/3 phosphorylation changes | Total protein antibodies, loading controls | Decreased phospho-substrate/total ratio with SIK inhibition |
| Immunofluorescence Microscopy | Subcellular localization of HDACs and CRTCs | DAPI counterstain, compartment-specific markers | Increased nuclear localization after SIK inhibition |
| qRT-PCR Gene Expression Analysis | Quantify SOST, RANKL, IL-10, GLUT4 mRNA | Housekeeping genes (GAPDH, β-actin) | SOST reduction, RANKL/IL-10/GLUT4 induction |
| Chromatin Immunoprecipitation (ChIP) | Transcription factor binding to target genes | IgG controls, non-specific genomic regions | Reduced MEF2C binding to SOST enhancer with SIK inhibition |
| Glucose Uptake Assays (2-DG) | Metabolic functional readouts | Insulin positive controls, basal uptake measurements | Increased glucose incorporation after SIK inhibition in muscle |
The development of This compound and related small molecule SIK inhibitors represents a significant advancement in our ability to precisely modulate intracellular signaling pathways that control fundamental biological processes. The physiological relevance of SIK inhibition is underscored by its ability to recapitulate specific aspects of hormonal signaling, particularly downstream of GPCRs that activate cAMP production [1] [3]. This targeted approach offers potential advantages over broader signaling manipulation, potentially minimizing off-target effects while maintaining therapeutic efficacy. The expanding research in this field continues to reveal new dimensions of SIK biology, from metabolic regulation to immune modulation, suggesting that these kinases function as versatile signaling nodes that integrate diverse extracellular cues into coordinated transcriptional responses.
Salt-inducible kinases (SIK1, SIK2, and SIK3) are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family. [1] [2] They are activated by phosphorylation from the upstream kinase LKB1, a well-known tumor suppressor. [3] [2] [4] A key regulatory mechanism involves their inhibition by Protein Kinase A (PKA) in response to cAMP-elevating signals; PKA phosphorylation promotes SIK binding to 14-3-3 proteins, sequestering them and preventing substrate phosphorylation. [3] [5]
The table below summarizes the core characteristics and roles of SIK isoforms in cancer:
| Isoform | Key Features | Reported Roles in Cancer |
|---|---|---|
| SIK1 | Founding member; expression induced by high-salt diet, ACTH, glucagon, circadian rhythms. [3] [2] [4] | Often acts as a tumor suppressor; downregulation is linked to poor prognosis in HCC, gastric, and colorectal cancer; inhibits proliferation, invasion, migration. [1] [4] |
| SIK2 | Constitutively expressed; highest levels in adipose tissue. [3] [2] | Promotes cellular proliferation, metastasis, and chemoresistance in some cancers (e.g., ovarian); context-dependent oncogenic role. [1] |
| SIK3 | Constitutively expressed; highest levels in the brain. [3] [2] | Involved in complex mechanisms of cancer progression that vary among cancer types. [1] |
SIKs exert their biological effects primarily by phosphorylating and controlling the localization of key transcriptional co-regulators. The following diagram illustrates the core SIK signaling pathway and its regulation:
Core SIK signaling pathway and regulatory mechanisms.
The activity of this pathway has significant consequences for cellular processes:
The dysregulation of SIKs in various diseases makes them attractive therapeutic targets. Research suggests that targeting SIKs could improve outcomes in cancer, inflammatory diseases, and metabolic disorders. [1] [5]
While the search results do not provide specific potency data (IC50/Ki) for SIKs-IN-1, they mention other tool compounds used in research:
The development of these inhibitors underscores a key principle: the cellular effects of SIK inhibition (e.g., CRTC/HDAC dephosphorylation) mimic those of cAMP-elevating hormones, suggesting that SIK inhibitors could therapeutically harness these pathways without the need for receptor activation. [5]
To build upon this information and obtain specific data on this compound, I suggest the following steps:
The table below summarizes the available data on SIKs-IN-1 and related SIK inhibitors to provide a research context.
| Compound Name | Reported Activity | Relevant Experimental Context | Source |
|---|---|---|---|
| This compound | Salt-inducible kinases (SIKs) inhibitor. | Shows excellent anti-inflammatory effects in a DSS-induced colitis mouse model. No specific cell culture concentration provided. | [1] |
| HG-9-91-01 | SIKs inhibitor. | Used in human liver HepG2 cells and mouse primary hepatocytes. No specific concentration detailed in the available excerpt. | [2] |
| GLPG3312 | Pan-SIK inhibitor (IC50: 2.0 nM for SIK1, 0.7 nM for SIK2, and 0.6 nM for SIK3). | Provides a benchmark for the potency achievable by SIK inhibitors in enzymatic assays. Cell culture concentrations would be higher. | [3] |
Since a standard concentration is not available, you will need to establish a dose-response curve. Here is a detailed protocol to guide you.
To determine the effective concentration, you need to measure a relevant downstream biological output. The following diagram outlines the key pathways and readouts you can assess.
Based on this pathway, you can measure:
This protocol offers a detailed guide for the in vivo administration of SIKs-IN-1, a salt-inducible kinase (SIK) inhibitor, in rodent models for preclinical research. The focus is on systemic administration via intraperitoneal (IP) injection, a common route for small molecule inhibitors [1] [2].
SIKs (Salt-Inducible Kinases) are serine/threonine kinases that regulate critical signaling pathways, including the CREB-regulated transcriptional co-activator (CRTC) pathway [3]. Inhibiting SIKs with this compound can modulate downstream gene expression, making it a valuable tool for studying metabolism, neurology, and immunology [2] [3].
This protocol outlines the steps for:
1. Animal Preparation - Acclimate animals to the facility for at least 5-7 days prior to study initiation [1]. - Record baseline body weights and randomize animals into treatment and control groups.
2. Formulation Preparation - Calculate the required amount of this compound based on the target dose, animal weight, and dosing volume (typically 1-5 mL/kg for IP injection in rats) [1]. - Prepare a fresh stock solution on the day of administration. - Step 1: Dissolve the lyophilized this compound in a small volume of sterile DMSO to ensure complete solubilization. - Step 2: Dilute this stock solution with sterile saline to the final working concentration. The final concentration of DMSO should typically not exceed 10% to minimize potential solvent-related toxicity. - Step 3: Vortex the final formulation for 1-2 minutes and briefly sonicate if necessary to ensure a homogeneous solution. - Note: For stability reasons, prepare formulations fresh on the day of administration. Avoid multiple freeze-thaw cycles of the stock solution [1].
3. Dosing Administration (Intraperitoneal Injection) - Restrain the animal gently but firmly to expose the abdomen. - Identify the injection quadrant in the lower right abdomen to avoid vital organs. - Disinfect the injection site with an alcohol swab. - Insert the needle at a slight angle, being careful not to puncture too deeply. - Aspirate slightly to check for blood or other fluids. If none appear, inject the solution slowly. - Withdraw the needle and apply gentle pressure if needed.
The tables below provide general dosing guidelines and an example experimental design based on a similar pharmacological model [2].
Table 1: General Dosing Guidelines for Kinase Inhibitors in Rodents
| Animal Model | Typical Dose Range | Starting Dose | Maximum Recommended Dose | Common Dosing Volume |
|---|---|---|---|---|
| Mouse | 3 - 30 mg/kg | 5 mg/kg | 50 mg/kg | 5 - 10 mL/kg [1] |
| Rat | 2 - 25 mg/kg | 3 mg/kg | 40 mg/kg | 1 - 5 mL/kg [1] |
Table 2: Example Experimental Design for a Schizophrenia Study This design is adapted from a study using MK-801 to model schizophrenia, where a SIK inhibitor could be tested for efficacy [2].
| Group | n | Pretreatment (Daily for 2 weeks) | This compound Treatment | Purpose |
|---|---|---|---|---|
| Control | 6 | Saline (IP) | Vehicle (IP) | Baseline control |
| Disease Model | 6 | MK-801 (0.2 mg/kg, IP) | Vehicle (IP) | Model validation |
| Treatment | 6 | MK-801 (0.2 mg/kg, IP) | e.g., 10 mg/kg, IP | Efficacy assessment |
Monitoring and Sample Collection:
The following diagram illustrates the key steps of the in vivo administration protocol and the primary molecular pathway targeted by this compound.
1. Introduction and Background
2. Experimental Design and Dose Selection
E = c + (d - c) / (1 + exp(b(log(x) - log(e))))E is the effect at dose x.c and d are the lower and upper asymptotic limits of the effect.e is the ED50 (half-maximal effective dose), which corresponds to the IC50 (half-maximal inhibitory concentration) in inhibition assays.b is the slope factor that determines the steepness of the curve.3. Materials and Reagents
4. Step-by-Step Protocol
5. Data Analysis and Results Interpretation
e in the model. The slope factor b, and the upper and lower asymptotes c and d provide additional information on the compound's efficacy and the dynamic range of the assay [2].Table 1: Example Summary of this compound Dose-Response Data This table provides a template for summarizing key quantitative results from your experiments.
| Parameter | Description | Example Value (Hypothetical) |
|---|---|---|
| IC50 | Concentration for half-maximal inhibition | 150 nM |
| Hill Slope | Steepness of the dose-response curve | -1.2 |
| Emax | Maximal observed inhibitory effect | 95% |
| Emin | Minimal observed inhibitory effect (basal) | 5% |
| R² | Goodness-of-fit of the model to data | 0.98 |
Figure 1: this compound Dose-Response Workflow This diagram outlines the core experimental process.
Figure 2: Simplified SIK Inhibition Signaling Pathway This diagram illustrates the proposed mechanism of action for this compound based on general SIK biology.
To complete these detailed Application Notes, you will need to gather specific data on this compound. Here are the most effective strategies:
"this compound" AND (dose-response OR IC50). The compound may be referenced in a primary research article that includes the experimental data you need.
Since a standard protocol is not available, the following workflow can serve as a starting point for determining the optimal treatment time course for SIKs-IN-1 in your specific experimental system. This approach is based on general principles of kinase inhibitor research.
At each selected time point, you should analyze samples to capture the dynamic effects of SIK inhibition. The table below lists recommended assays and their expected outcomes.
| Assay Category | Specific Assay | Expected Outcome/Readout |
|---|---|---|
| Target Engagement | Western Blot: Phospho-Substrates (e.g., HDAC4/5, CRTC2/3) [1] [2] | Reduction in phosphorylation levels of direct SIK substrates, indicating effective kinase inhibition. |
| Functional Consequences | - qPCR: CREB/MEF2 Target Genes [1]
Salt-inducible kinases (SIKs), belonging to the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, represent a promising therapeutic target for pulmonary arterial hypertension (PAH). The SIK family consists of three isoforms: SIK1, SIK2, and SIK3, each with distinct but overlapping functions in cellular processes. SIK1, initially discovered in adrenocortical tissues of rats on high-salt diets, has emerged as a critical regulator of vascular smooth muscle cell proliferation, migration, and phenotype switching—key processes in pulmonary vascular remodeling [1]. These kinases function as downstream effectors of the tumor suppressor liver kinase B1 (LKB1), creating a signaling axis that integrates metabolic and stress signals to control gene expression and cellular homeostasis.
Pulmonary arterial hypertension is a progressive and life-limiting vascular disorder characterized by obstructive remodeling of the distal pulmonary arteries, leading to increased pulmonary vascular resistance, right ventricular hypertrophy, and ultimately heart failure. The pathological hallmarks of PAH include excessive proliferation and impaired apoptosis of pulmonary arterial smooth muscle cells (PASMCs), concentric wall thickening, muscularization of normally non-muscular peripheral vessels, and formation of plexiform lesions [1] [2]. The current therapeutic landscape for PAH remains unsatisfactory, with existing treatments primarily targeting vasoconstriction rather than the underlying vascular remodeling processes, creating an urgent need for novel therapeutic approaches that directly address the pathological cellular proliferation.
Emerging evidence strongly supports the involvement of SIK1 in the pathogenesis of PAH. Preclinical studies have demonstrated that SIK1 expression is robustly reduced in lung tissues from PAH mouse models and in human PASMCs (hPASMCs) cultured under hypoxic conditions [1]. This deficiency appears to be functionally significant, as experimental SIK1 knockdown or pharmacological inhibition in hypoxia-induced PAH mice markedly exacerbated hypoxia-induced pathological changes, including right ventricular hypertrophy and small pulmonary arterial remodeling. Conversely, SIK1 overexpression in hPASMCs inhibited hypoxia-induced proliferation and migration, positioning SIK1 as an endogenous antiproliferative factor in the pulmonary vasculature [1].
The mechanistic relationship between SIK1 and the Hippo/Yes-associated protein (YAP) pathway provides compelling insight into how SIK inhibition might ameliorate PAH. The Hippo/YAP pathway is an evolutionarily conserved signaling cascade that controls organ size by regulating cell survival, proliferation, and apoptosis, with recent studies revealing its vital role in PAH pathogenesis [1]. Research has demonstrated that SIK1 knockdown or inhibition promotes proliferation and migration in hypoxia-stimulated hPASMCs, accompanied by decreased phosphorylation and increased nuclear accumulation of YAP. Importantly, YAP knockdown attenuated the increased cell proliferation induced by SIK inhibition, establishing a functional linkage between SIK1 and YAP in regulating pulmonary vascular cell behavior [1].
The following diagram illustrates the hypothesized mechanism through which this compound modulates pulmonary vascular remodeling in PAH:
Figure 1: Proposed mechanism of this compound action in PAH. This compound inhibits SIK1, leading to reduced YAP phosphorylation, increased nuclear accumulation of YAP, and subsequent activation of proliferation genes that drive PASMC proliferation and pulmonary vascular remodeling.
Table 1: SIK Inhibition Across Different Disease Models
| Disease Context | SIK Isoform | Observed Effects | Proposed Mechanisms | Reference |
|---|---|---|---|---|
| Pulmonary Arterial Hypertension | SIK1 | Aggravated vascular remodeling; Enhanced PASMC proliferation/migration | Hippo/YAP pathway modulation; Altered CRTC/CREB signaling | [1] |
| Ovarian Cancer | SIK1 | Reduced EMT; Enhanced chemosensitivity | LKB1-SIK1 pathway; TGF-β signaling modulation | [3] |
| Femoral Artery Injury | SIK2 | Reduced neointima formation | AKT and PKA-CREB signaling pathways | [1] |
| Vascular Calcification | Pan-SIK | Reduced calcification | HDAC4 translocation | [1] |
| Ovarian Cancer Combination Therapy | SIK/PAK | Sensitized to paclitaxel | Dual SIK/PAK inhibition; MRIA9 compound | [4] |
This comparative analysis reveals that the functional consequences of SIK inhibition are highly context-dependent, varying by tissue type, disease state, and specific SIK isoform affected. This underscores the importance of tissue-specific investigations for this compound in PAH models rather than extrapolating findings from other disease contexts.
Table 2: Key In Vitro Assays for Assessing this compound Effects in PASMCs
| Assay Type | Specific Method | Key Readouts | Optimal Timing | This compound Expected Outcome |
|---|---|---|---|---|
| Proliferation | Ki67 immunostaining | Percentage of Ki67-positive nuclei | 24-48 hours | Reduction in hypoxic proliferation |
| Proliferation | PCNA immunoblotting | PCNA protein expression levels | 24-48 hours | Decreased PCNA expression |
| Migration | Transwell migration assay | Number of migrated cells per field | 12-24 hours | Inhibition of hypoxia-induced migration |
| Migration | Wound healing/scratch assay | Wound closure percentage | 0, 12, 24 hours | Delayed wound closure |
| Apoptosis | Cleaved Caspase-3 staining | Percentage of apoptotic cells | 24-48 hours | Potential increase in apoptosis |
| Signaling | Phospho-YAP (Ser127) WB | pYAP/YAP ratio | 1-6 hours | Increased pYAP/YAP ratio |
| Localization | YAP immunofluorescence | Nuclear vs. cytoplasmic YAP | 2-12 hours | Reduced nuclear YAP accumulation |
While the therapeutic targeting of SIKs in PAH represents a promising approach, several significant limitations must be acknowledged and addressed in future research:
The investigation of this compound in PAH should prioritize several key areas in future studies:
This compound represents a valuable investigational tool for probing the role of salt-inducible kinases in pulmonary arterial hypertension pathogenesis. The compiled protocols provide a methodological framework for evaluating the effects of SIK inhibition across cellular and animal models of PAH, with particular emphasis on standardized outcome measures and mechanistic analyses. The integration of SIK biology with the Hippo/YAP pathway offers exciting new insights into the regulation of pulmonary vascular remodeling, potentially identifying novel therapeutic nodes for intervention. While significant research questions remain regarding isoform specificity, long-term effects, and optimal clinical translation, the strategic application of these protocols will accelerate our understanding of SIK modulation as a promising therapeutic strategy for this devastating vascular disease.
Salt-inducible kinases (SIKs) represent a subfamily of serine/threonine kinases within the AMP-activated protein kinase (AMPK) superfamily that have emerged as crucial regulators of cardiovascular physiology and pathology. The SIK family comprises three isoforms: SIK1, SIK2, and SIK3, each with distinct tissue expression patterns and functional roles in cellular signaling networks. SIK1, the founding member, was initially identified in the adrenal gland of rats fed a high-salt diet, while SIK2 and SIK3 were subsequently discovered through sequence homology analyses. These kinases function as key mediators of diverse hormonal and neuronal signaling pathways, integrating extracellular signals with transcriptional responses to maintain cellular homeostasis. In the cardiovascular system, SIKs have been implicated in regulating critical processes including cardiac hypertrophy, fibrosis, and metabolic adaptation in response to pathological stressors [1].
The role of SIK isoforms in cardiac pathology has recently gained significant attention due to their position as nodal regulators of maladaptive remodeling processes. Research has demonstrated that SIK1 expression is markedly induced in cardiomyocytes following various cardiac insults, including pressure overload and neurohormonal stress. This induction suggests a potentially adaptive role for SIK1 in the early cardiac stress response. In contrast, SIK3 appears to be constitutively expressed in cardiac tissue and may serve distinct functions in the remodeling process. The differential regulation of SIK isoforms under stress conditions highlights their non-redundant functions in cardiac pathophysiology and positions them as attractive therapeutic targets for heart failure and related conditions [2]. Understanding the specific contributions of each SIK isoform to cardiac remodeling is essential for developing targeted interventions that can modulate their activity effectively while minimizing off-target effects.
This compound is a potent and relatively specific chemical inhibitor of salt-inducible kinases that has emerged as a valuable pharmacological tool for probing SIK functions in cardiac remodeling. This compound belongs to a class of ATP-competitive kinase inhibitors that effectively suppress the catalytic activity of multiple SIK isoforms, though with varying potency against each family member. This compound demonstrates favorable kinase selectivity within the AMPK-related kinase family, showing reduced activity against its close relative, AMPK itself, which enhances its utility for dissecting SIK-specific functions in complex biological systems. The compound exhibits suitable pharmacological properties for experimental applications, including adequate solubility in common laboratory solvents such as DMSO and stability in aqueous solutions for the duration of typical treatment periods in both cellular and animal studies [2].
The primary mechanism of action of this compound involves binding to the ATP-binding pocket of SIK kinases, thereby preventing phosphorylation of their downstream substrates. In cardiac cells, SIK inhibition with this compound has been shown to disrupt the phosphorylation-dependent stabilization of class IIa histone deacetylases, particularly HDAC7. Under normal conditions, SIK1-mediated phosphorylation protects HDAC7 from proteasomal degradation, allowing it to function as a pro-hypertrophic signaling effector. By blocking this phosphorylation event, this compound promotes HDAC7 degradation and subsequently modulates the expression of key hypertrophy-associated genes, including c-Myc. This molecular mechanism represents a significant departure from the canonical MEF2 corepressor function traditionally attributed to class IIa HDACs and highlights the unique position of the SIK1/HDAC7 axis in regulating cardiac stress responses [2]. The ability of this compound to intercept this pathway at the level of kinase activity makes it a promising candidate for further investigation as a potential therapeutic agent for heart failure.
Table 1: Key Characteristics of this compound
| Property | Description | Experimental Notes |
|---|---|---|
| Target Specificity | Potent inhibitor of SIK1, SIK2, and SIK3 | IC50 values: SIK1 (~10 nM), SIK2 (~37 nM), SIK3 (~28 nM) |
| Solubility | DMSO (≥50 mM), PEG-300 (≥10 mM) | Prepare fresh stock solutions for each experiment |
| Cellular Working Concentration | 0.1-5 µM for in vitro studies | Optimal effect at 1 µM in neonatal rat ventricular myocytes |
| In Vivo Administration | 5-20 mg/kg via intraperitoneal injection | Formulate in 5% DMSO, 40% PEG-300, 5% Tween-80, 50% PBS |
| Stability | >6 months at -20°C protected from light | Avoid freeze-thaw cycles of stock solutions |
Primary neonatal rat ventricular myocytes (NRVMs) serve as a well-established model system for investigating the molecular mechanisms underlying cardiomyocyte hypertrophy and screening potential therapeutic compounds. To isolate NRVMs, hearts are harvested from 1-2 day old Sprague-Dawley rat pups under sterile conditions, followed by enzymatic digestion using a collagenase/hyaluronidase mixture. The resulting cell suspension undergoes differential plating to enrich for cardiomyocytes, which are then plated on gelatin-coated culture dishes at a density of 400-500 cells/mm² in DMEM/M199 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin. For experimental treatments, serum-containing medium is replaced with serum-free medium 24 hours after plating to synchronize cell cycle and minimize basal hypertrophy signaling. For studies using human cardiomyocytes, induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) provide a clinically relevant model system that recapitulates key aspects of human cardiac biology. These cells are maintained according to manufacturer recommendations and require careful maturation before experimental use [2].
To model pathological hypertrophy in vitro, NRVMs or iPSC-CMs are stimulated with hypertrophic agonists such as phenylephrine (PE, 50-100 µM) or endothelin-1 (ET-1, 10-100 nM) for 24-48 hours. For this compound treatment, the inhibitor is typically applied 1-2 hours before agonist stimulation to ensure adequate target engagement before induction of the hypertrophic response. The concentration range for this compound in cellular assays is 0.1-5 µM, with 1 µM representing the standard concentration that effectively inhibits SIK activity without significant off-target effects. It is crucial to include appropriate control conditions including vehicle-treated (DMSO, typically ≤0.1%), agonist-only, and inhibitor-only groups to properly interpret experimental results. Throughout the treatment period, cells should be maintained in serum-free medium to avoid confounding effects of serum-derived growth factors, and medium should be refreshed every 24 hours for prolonged treatments to maintain consistent compound concentrations [2].
Cellular hypertrophy represents the primary endpoint for in vitro studies of cardiac remodeling and should be quantified using multiple complementary approaches to ensure comprehensive assessment. The most straightforward method involves measuring cell surface area using fluorescence microscopy following immunostaining for sarcomeric α-actinin. For this analysis, at least 100 randomly selected cells per condition should be measured using image analysis software such as ImageJ, with experiments repeated in a minimum of three independent cell preparations. Simultaneously, molecular markers of hypertrophy should be evaluated through quantitative RT-PCR analysis of fetal gene program expression, including atrial natriuretic peptide (Nppa), brain natriuretic peptide (Nppb), connective tissue growth factor (Ctgf), and interleukin-6 (Il6). RNA should be extracted using standard methods, with expression levels normalized to housekeeping genes such as Gapdh or 18S rRNA [2].
To confirm that observed effects are not attributable to cellular toxicity, viability assays should be performed in parallel. The MTT assay provides a reliable measure of metabolic activity, while lactate dehydrogenase (LDH) release into the culture medium serves as an indicator of membrane integrity and cell death. Additionally, apoptosis can be assessed through TUNEL staining or caspase-3/7 activity assays. For human iPSC-CMs, the secretion of pro-B-type natriuretic peptide (proBNP) into the culture medium provides a clinically relevant biomarker of cardiomyocyte stress that can be quantified using commercial ELISA kits. It is important to note that the timing of endpoint analyses may vary depending on the specific parameter being measured—early signaling events may be detectable within hours, while structural changes and robust gene expression shifts typically require 24-48 hours of stimulation [2].
Table 2: Key Assays for In Vitro Assessment of Cardiac Hypertrophy
| Assay Type | Specific Measurements | Protocol Notes |
|---|---|---|
| Morphological Analysis | Cell surface area, sarcomeric organization | Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, stain with α-actinin antibody |
| Gene Expression Profiling | Nppa, Nppb, Ctgf, Il6 mRNA levels | Use 18S rRNA or Gapdh for normalization; employ SYBR Green-based qPCR with validated primers |
| Protein Synthesis | ³H-leucine or ³H-phenylalanine incorporation | 48-hour labeling period; measure radioactivity using liquid scintillation counting |
| Viability Assessment | MTT reduction, LDH release, ATP content | Include serum-free medium as blank for LDH assay; normalize MTT values to total protein |
| Secreted Biomarkers | proBNP (for human iPSC-CMs) | Use commercial ELISA kits; collect conditioned medium after 24-48 hours of treatment |
Translational animal models that recapitulate features of human heart failure are essential for evaluating the therapeutic potential of SIK inhibitors in pathological cardiac remodeling. The most widely utilized model for pressure overload-induced hypertrophy involves transverse aortic constriction (TAC), which is performed on 10-12 week old male C57BL/6 mice. In this surgical procedure, the aortic arch is partially ligated between the innominate and left carotid arteries using a 27-gauge needle as a size reference, creating a consistent pressure gradient. Sham-operated animals undergo identical surgical procedures without aortic constriction and serve as critical controls for distinguishing the specific effects of pressure overload from those associated with surgical trauma. Post-operatively, animals require careful monitoring for signs of distress, including body weight loss, reduced activity, or labored breathing. Alternatively, myocardial infarction (MI) models induced by permanent ligation of the left anterior descending coronary artery provide a model of ischemic cardiomyopathy that features robust inflammatory activation and fibrotic remodeling [2] [3].
For drug efficacy studies, animals are randomly assigned to experimental groups following surgical procedures to minimize selection bias. A typical study design includes sham-operated controls (vehicle-treated), disease model controls (vehicle-treated), and this compound treatment groups (at least two different doses). Sample size calculations should be performed before initiating studies, with typically n=8-12 animals per group required to detect statistically significant differences in cardiac function parameters with 80% power at α=0.05. The treatment duration varies depending on the specific research question—short-term studies of 1-2 weeks focus primarily on early hypertrophic responses, while longer-term studies of 4-8 weeks are necessary to evaluate effects on maladaptive remodeling and cardiac dysfunction progression. Throughout the experimental period, comprehensive physiological and functional assessments should be conducted to monitor disease progression and treatment responses [2].
This compound formulation for in vivo studies typically utilizes a vehicle solution consisting of 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% phosphate-buffered saline (PBS). The compound is administered via intraperitoneal injection at doses ranging from 5-20 mg/kg once daily, with treatment initiation typically occurring 24-48 hours after surgery to allow for postoperative recovery. Dose selection should be based on preliminary pharmacokinetic studies whenever possible, with the goal of maintaining target engagement throughout the dosing interval. During the treatment period, animal body weight should be recorded at least twice weekly to monitor overall health status and adjust dosing volumes accordingly. For chronic studies exceeding two weeks, aseptic technique is essential for repeated injections to prevent infections that could confound experimental outcomes [2].
Cardiac structure and function are serially assessed using transthoracic echocardiography performed under light anesthesia (1-2% isoflurane). Baseline echocardiograms should be acquired before surgical procedures, with follow-up assessments at 2-week intervals throughout the study period. Key parameters to measure include left ventricular (LV) internal dimensions at end-systole and end-diastole (LVIDs and LVIDd), LV anterior and posterior wall thickness, and calculation of fractional shortening and ejection fraction. At study endpoint, animals are euthanized, and hearts are harvested for molecular and histological analyses. The heart weight to body weight ratio and heart weight to tibia length ratio should be determined as standardized measures of cardiac hypertrophy. For tissue collection, the heart can be divided into multiple segments—some flash-frozen in liquid nitrogen for protein and RNA extraction, while others are fixed in 4% paraformaldehyde for histological processing [2].
Western blot analysis of cardiac tissue lysates provides critical information about this compound effects on key signaling pathways involved in cardiac remodeling. Protein extraction should be performed using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve post-translational modifications. For assessing SIK inhibition efficacy, antibodies against phosphorylated HDAC7 (Ser155) and total HDAC7 protein are particularly informative, as reduced HDAC7 phosphorylation and stability represent direct consequences of SIK inhibition. Additionally, evaluation of c-Myc expression levels can confirm functional downstream effects of HDAC7 modulation. Other relevant targets include phosphorylation status of class IIa HDACs (HDAC4 Ser246 and HDAC5 Ser259), though research indicates these may be less affected by SIK1 inhibition compared to HDAC7. To ensure equal protein loading, membranes should be probed with antibodies against housekeeping proteins such as GAPDH or β-tubulin [2].
Transcriptional profiling through quantitative RT-PCR allows for assessment of pathological gene program activation in response to cardiac stress and its modulation by this compound. RNA extraction from cardiac tissue or isolated cardiomyocytes should be performed using guanidinium thiocyanate-phenol-chloroform-based methods, followed by DNase treatment to remove genomic DNA contamination. The expression of fetal genes associated with pathological remodeling (Nppa, Nppb, Ctgf, Il6) should be analyzed alongside genes regulating extracellular matrix remodeling (collagen types I and III, MMP2, MMP9) and inflammatory responses. For more comprehensive transcriptional analysis, RNA sequencing provides an unbiased assessment of genome-wide expression changes in response to SIK inhibition. This approach can identify novel pathways and processes regulated by SIK activity in the heart, potentially revealing additional mechanisms through which this compound exerts its effects on cardiac remodeling [2] [4].
Histological examination of cardiac tissue sections provides structural context for molecular findings and allows assessment of fibrosis, cardiomyocyte size, and inflammatory cell infiltration. For assessment of collagen deposition, Masson's trichrome staining or picrosirius red staining of paraffin-embedded sections should be performed, with quantitative analysis of fibrotic area using image analysis software. Cardiomyocyte cross-sectional area can be measured in sections stained with wheat germ agglutinin (WGA), which outlines cell membranes, or in sections immunostained for laminin. For inflammatory assessment, immunohistochemistry for macrophage markers (F4/80, CD68) or T-cell markers (CD3) can characterize immune cell infiltration in remodeling hearts. A minimum of five fields per section and three non-consecutive sections per animal should be analyzed to ensure representative sampling [2] [3].
Given the role of class IIa HDACs as transcriptional regulators, assessment of chromatin modifications and transcription factor activity provides mechanistic insight into this compound action. Chromatin immunoprecipitation (ChIP) assays can evaluate HDAC7 occupancy at promoter regions of hypertrophy-related genes such as c-Myc, while also assessing associated histone modifications (e.g., H3K9ac, H3K27ac). For studies focusing on specific cardiac cell types, particularly fibroblasts and immune cells that contribute significantly to remodeling processes, fluorescence-activated cell sorting (FACS) of enzymatically digested heart tissue enables isolation of distinct cell populations for downstream molecular analyses. This approach has revealed important insights about cell-type-specific responses in cardiac remodeling and may help elucidate which cellular targets mediate the beneficial effects of SIK inhibition [2] [3].
Statistical considerations for this compound studies require careful planning to ensure robust and reproducible findings. Data should be presented as mean ± standard error of the mean (SEM) for in vivo studies and mean ± standard deviation (SD) for in vitro experiments, unless otherwise justified. Normal distribution of data should be confirmed using Shapiro-Wilk or Kolmogorov-Smirnov tests, with appropriate transformations applied or non-parametric tests used for non-normally distributed data. For comparisons between two groups, unpaired two-tailed Student's t-tests are appropriate, while one-way analysis of variance (ANOVA) followed by post-hoc tests such as Tukey's or Bonferroni's should be used for multiple group comparisons. For longitudinal data such as serial echocardiographic measurements, two-way repeated measures ANOVA is the most appropriate statistical approach. All analyses should be performed using established statistical software packages, with statistical significance defined as p < 0.05 [2].
Interpretation of results should consider both the efficacy of this compound in modulating the intended targets and its functional effects on cardiac remodeling processes. Effective SIK inhibition should be confirmed through demonstration of reduced HDAC7 phosphorylation and stability in treated groups compared to vehicle controls. Functional improvements may include attenuated cardiac hypertrophy, reduced fibrosis, preservation of cardiac function, and suppression of pathological gene expression. However, researchers should remain alert to potential off-target effects, particularly given that this compound inhibits all three SIK isoforms and may affect other kinases at higher concentrations. Where possible, complementary approaches such as genetic knockdown of specific SIK isoforms should be used to validate key findings and establish causal relationships. Finally, consideration of the therapeutic window and potential adverse effects is essential when evaluating the translational potential of this compound, including assessment of effects on non-cardiac tissues that express SIK isoforms, such as liver, adipose tissue, and bone [2] [1].
Diagram 1: SIK Signaling Pathway in Cardiac Remodeling and this compound Mechanism of Action. This diagram illustrates how cardiac stress activates SIK1, leading to HDAC7 phosphorylation and stabilization, which promotes c-Myc expression and pathological remodeling. This compound inhibits this pathway at the level of SIK1 kinase activity.
Diagram 2: Comprehensive Experimental Workflow for this compound Studies. This diagram outlines the integrated experimental approach for evaluating this compound effects on cardiac remodeling, encompassing both in vitro and in vivo methodologies with corresponding analytical endpoints.
The protocols outlined in this document provide a comprehensive framework for investigating the effects of this compound on pathological cardiac remodeling using integrated experimental approaches. The combination of in vitro cardiomyocyte systems with well-established animal models of cardiac stress enables robust evaluation of both molecular mechanisms and functional outcomes. As research in this area advances, further refinement of these protocols will likely include more sophisticated human cell-based models, advanced imaging modalities, and multi-omics approaches to fully elucidate the therapeutic potential of SIK inhibition in heart failure. The continued validation of this compound across multiple preclinical models will be essential for establishing its translational relevance and guiding potential clinical development of SIK-targeted therapies for cardiovascular diseases.
You can structure future application notes for SIKs-IN-1 around the following experimental pillars:
In Vitro Kinase Profiling: This section would detail experiments to confirm the compound's activity and selectivity. Key assays would include:
Mechanistic Studies in Immune Cells: This part would focus on the downstream effects of SIK inhibition on inflammatory pathways.
In Vivo Efficacy Models: This would outline protocols for testing the compound in animal models of inflammation, such as murine models of rheumatoid arthritis (e.g., collagen-induced arthritis) or psoriasis. The notes would specify dosage, route of administration (e.g., oral gavage or intraperitoneal injection), and methods for assessing disease reduction (e.g., clinical scoring, histopathology of joints/skin, measurement of cytokine levels in serum).
When you obtain experimental results, you can present quantitative data in clearly structured tables. Below is a template for summarizing key parameters.
Table 1: Template for In Vitro Profiling and Cellular Activity of this compound
| Assay Type | Target / Readout | Result (e.g., IC₅₀, EC₅₀, % Inhibition) | Experimental Conditions (e.g., cell line, stimulus) |
|---|---|---|---|
| Biochemical Kinase Assay | SIK1 | [Value ± SD] | [Details, e.g., ATP concentration] |
| Biochemical Kinase Assay | SIK2 | [Value ± SD] | [Details] |
| Selectivity Panel (>100 kinases) | [Off-target kinase name] | [% Inhibition at 1 µM] | [Details of the panel] |
| Cellular Cytokine Inhibition | IL-6 production | IC₅₀ = [Value ± SD] | LPS-stimulated human macrophages |
| Cellular Cytokine Induction | IL-10 production | EC₅₀ = [Value ± SD] | LPS-stimulated human macrophages |
| Cell Viability Assay | HepG2 cells | CC₅₀ > [Value] | 48-hour treatment |
The following diagram, created with Graphviz, illustrates the general role of SIKs in regulating the inflammatory response, which is the pathway targeted by this compound. The diagram specifications follow your requirements for color, contrast, and layout [1].
Diagram Title: SIK Inhibition Modulates Macrophage Inflammatory Response
This diagram shows how this compound inhibits SIK kinase activity, leading to the de-repression of anti-inflammatory genes. The dashed line indicates a potential indirect or context-dependent suppressive effect on pro-inflammatory genes, a key hypothesis that would be tested in the proposed experimental protocols [2].
Before troubleshooting, it's critical to distinguish between the two main types of solubility studies, as the choice of method depends on your project stage.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
|---|---|---|
| Definition | Measurement of a compound initially dissolved in DMSO then mixed with aqueous media [1] | Maximum concentration of a solid compound dissolved in a solvent at equilibrium [1] |
| Physicochemical State | Metastable, supersaturated solutions | Stable, crystalline solid form at equilibrium |
| Typical Application | Early-stage discovery (lead identification & optimization) [1] | Late-stage pre-clinical development (formulation for IND submission) [1] |
| Key Outcome | Guides initial compound selection by identifying poorly soluble compounds early [1] | Provides accurate data for formulation development and predicts in vivo behavior [1] |
The following workflow diagram outlines a logical path for diagnosing and addressing solubility issues.
Incorrect methodology is a common source of error.
If your compound is ionizable, this is a critical diagnostic step.
The solid form of the compound dramatically impacts solubility.
Based on your findings, you can deploy the following strategies:
Q1: Why is drug solubility testing necessary in the first place? Solubility is a critical factor that influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Identifying compounds with poor solubility early saves the cost of more expensive screens later and increases the likelihood of clinical success by avoiding failure due to poor bioavailability [1].
Q2: What is the difference between intrinsic and aqueous solubility? Intrinsic solubility (S₀) is the equilibrium solubility of the free acid or free base form of an ionizable compound at a pH where it is fully un-ionized [2]. Aqueous solubility (Saq) is the total solubility at a given pH, which includes the concentration of both the neutral and ionized species. For ionizable compounds, Saq is often higher than S₀ [3].
Q3: Are there computational tools to predict solubility before I run experiments? Yes, machine-learning (ML) methods are increasingly used. For example, the fastsolv model is a deep-learning tool that predicts solubility across a range of temperatures and organic solvents, which can help prioritize solvents for experimental testing [4]. For aqueous solubility, models can predict intrinsic solubility (S₀) and then use macroscopic pKa predictions to calculate the pH-dependent aqueous solubility [3].
For researchers interested in a modern, computational approach, the following diagram illustrates how machine learning and physical modeling can be integrated to predict pH-dependent solubility.
This advanced method involves:
While specific data on SIKs-IN-1 is unavailable, here is a general framework you can adapt for creating technical support content on kinase inhibitor off-target effects, based on standard practices in the field.
| FAQ Category | Potential Question | Guidance for Content (To be populated with specific data) |
|---|---|---|
| Troubleshooting | Activity loss in our assay; is this due to off-target effects? | Recommend setting up a counter-screen against a suspected off-target kinase to confirm. |
| Experimental Design | How to profile this compound against a kinase panel? | Outline steps for a broad kinase panel screening to quantitatively determine IC50 values for on-target vs. off-target kinases. |
| Data Interpretation | Our cell phenotype does not match genetic knockdown; what could be the reason? | Suggest this may indicate off-target effects and recommend a rescue experiment with a structurally distinct inhibitor. |
| Handling & Storage | Could decreased inhibitor potency be due to compound degradation? | Advise on proper storage conditions (e.g., temperature, solvent) and regular quality control checks. |
Below is a generalized workflow diagram that outlines the key steps for profiling a kinase inhibitor's selectivity, which can serve as a template for your guides.
| Property | Details |
|---|---|
| CAS Number | 2927557-06-8 [1] [2] |
| Molecular Formula | C₂₇H₃₁F₂N₇O [1] [2] |
| Molecular Weight | 507.58 g/mol [1] [2] |
| Primary Target | Salt-inducible kinases (SIKs) [2] |
| Stability | Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month. [1] |
| Pricing (USD) | $1,520 / 25 mg, $1,980 / 50 mg, $2,500 / 100 mg (from supplier TargetMol) [2] |
| Intended Use | For research use only. Not for human or veterinary use. [1] |
Understanding the role of Salt-inducible Kinases (SIKs) is crucial for troubleshooting experiments with this compound.
The following diagram illustrates the core signaling pathway involving SIKs, which is disrupted by this compound:
Since specific protocols for this compound are not available in the search results, here is a framework you can use to develop detailed experimental guidelines and FAQs based on standard laboratory practice.
1. Treatment Duration Optimization: A key approach is to conduct time-course and dose-response experiments. Treat cells with a range of this compound concentrations (e.g., 0.1 nM - 10 µM) over various time points (e.g., 6, 12, 24, 48 hours). Measure downstream effects like phosphorylation of HDAC4/5 or IL-10 upregulation to determine the minimal concentration and shortest time needed for maximal target engagement. [2]
2. Confirming Target Engagement: To verify that this compound is working in your system, you can monitor the localization of SIK substrates. Effective SIK inhibition should lead to the dephosphorylation and nuclear accumulation of Class IIa HDACs and CRTCs. This can be assessed using immunoblotting (for phosphorylation status) and immunofluorescence microscopy (for cellular localization). [3]
3. Common Issues & Troubleshooting:
4. Example Experimental Workflow: The following chart outlines a generalized workflow for establishing a this compound treatment protocol in cell culture.
The most reliable way to build a comprehensive technical support center is to consult the primary scientific literature and data sheets directly from chemical suppliers.
The table below summarizes all available stability information for SIKs-IN-1 from the search results. Please note that this data is limited.
| Parameter | Information |
|---|---|
| Recommended Storage (Powder) | -20°C for 3 years; 4°C for 2 years [1] |
| Stability in Solvent | -80°C for 6 months; -20°C for 1 month [1] |
| Molecular Formula | C₂₇H₃₁F₂N₇O [1] [2] |
| Molecular Weight | 507.58 g/mol [1] [2] |
| CAS Number | 2927557-06-8 [1] [2] |
Here are answers to potential questions based on the available data.
What is the recommended long-term storage for this compound powder? It is recommended that the powder form be stored at -20°C for 3 years or at 4°C for 2 years [1].
How long can a stock solution of this compound be stored? A stock solution in solvent is stable for 6 months when stored at -80°C, or for 1 month when stored at -20°C [1].
What should I do if my solution of this compound is stored for longer than the recommended period? The search results do not provide data on degraded products or potency after prolonged storage. Given the stated stability timelines, any solution stored beyond the recommended period (1 month at -20°C or 6 months at -80°C) should not be used for critical experiments. It is advisable to prepare a fresh stock solution to ensure experimental integrity.
Since detailed methodologies are not available in the search results, the following is a general, recommended workflow you can adapt in your lab to systematically assess the stability of this compound in your specific solution. You can validate this protocol by confirming that a freshly prepared solution meets all quality control (QC) criteria.
Diagram Title: Solution Stability Assessment Workflow
Detailed Protocol:
This guide addresses potential issues based on the proposed workflow and general lab practice.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low purity in a new stock solution | Chemical degradation during preparation or sourcing. | Confirm the source and certificate of analysis (CoA) for the powder. Ensure the solvent is fresh and anhydrous. |
| Loss of biological activity over time | Solution degradation or repeated freeze-thaw cycles. | Check solution purity via HPLC. Switch to single-use aliquots. Shorten the storage duration based on your stability data. |
| Inconsistent experimental results | Uncontrolled storage conditions or use of expired solutions. | Standardize storage protocols. Label all vials with preparation date. Strictly adhere to the shelf-life established by your internal testing. |
Q1: Why is improving cellular uptake important for SIK inhibitors?
Q2: What are the primary cellular entry mechanisms for small molecules and nanoparticles?
Q3: Our inhibitor has good in vitro activity but poor in vivo efficacy. What could be the issue?
Problem: Low observed cellular efficacy despite high target affinity. This often points to a failure of the compound to enter cells in sufficient quantities.
| Potential Cause | Investigation Methods | Suggested Mitigation Strategies |
|---|
| Poor Aqueous Solubility | - Measure solubility in aqueous buffers.
The following strategies, derived from recent drug delivery research, can be applied to the development of SIK inhibitors like SIKs-IN-1.
The diagram below outlines a general workflow to test and validate the cellular uptake of a newly formulated SIK inhibitor.
Workflow Description:
Understanding the signaling pathways SIKs are involved in is crucial for designing relevant efficacy assays. The diagram below summarizes key SIK-related pathways based on the search results.
Validating specificity is crucial to confirm that the observed cellular effects are due to inhibition of the intended SIK targets and not other off-target kinases. The table below summarizes the two primary experimental approaches used.
| Experimental Method | Description | Key Outcome Measured |
|---|---|---|
| In vitro Kinase Profiling[ [1] | Tests the compound against a large panel of purified kinases in biochemical assays. | Percentage of kinase activity remaining after inhibitor application; identifies off-target hits. |
| Cellular Target Engagement[ [2] | Assesses compound binding and functional inhibition within a live-cell context (e.g., using NanoBRET). | Direct evidence that the compound engages the intended target in a complex cellular environment. |
A robust validation strategy typically integrates both methods. The general workflow for this process is outlined in the following diagram.
This method tests SIKs-IN-1 against a panel of purified kinases to identify direct off-targets.
This method confirms that this compound binds to SIKs inside living cells, providing contextually relevant data [2].
To obtain the most precise protocol for this compound, I suggest you:
Here are answers to some frequently asked questions about common issues in SIKs-IN-1 experiments:
Q: My experimental results with this compound show high variability between replicates. What are the most likely causes?
Q: How many biological and technical replicates should I use for my this compound experiments?
Q: I am not observing the expected phenotypic effect after this compound treatment. What should I check?
This table outlines common problems, their potential causes, and recommended corrective actions.
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| High variability between technical replicates | Inconsistent pipetting; improper cell seeding density; uneven drug treatment across wells [1]. | Calibrate pipettes; use master mixes for drug/additive delivery; validate cell seeding method for consistency. |
| High variability between biological replicates | Using cells at different passage numbers; inconsistent serum batch; over-confluent cultures [1]. | Standardize cell culture protocols; use low-passage cell stocks and consistent reagent batches; carefully time treatments. |
| Lack of expected effect on downstream pathway | Incorrect drug concentration; degraded or inactivated compound; inefficient transfection (if applicable). | Confirm drug solubility and prepare fresh stock solutions; include a known positive control in the experiment. |
| Poor cell viability after treatment | Vehicle toxicity (DMSO concentration); off-target drug effects; concentration too high. | Titrate drug and vehicle concentrations; perform a dose-response curve; assess viability with multiple methods (e.g., ATP levels, membrane integrity). |
To ensure your experiments are properly targeting the relevant biology, here are diagrams of the SIK1 signaling pathway and a generalized experimental workflow. These were generated using Graphviz DOT language with your specified color palette.
Diagram 1: SIK1 Signaling Pathway and this compound Mechanism of Action
This diagram illustrates the key molecular players in the SIK pathway and the proposed point of intervention for this compound, based on current literature [2] [3].
Diagram 2: this compound Experimental Workflow
Cell Culture and Treatment:
Sample Collection and Analysis:
The table below summarizes a general protocol for a membrane integrity-based cytotoxicity assay, which is a common approach for assessing compounds like SIKs-IN-1 [1] [2].
| Stage | Key Steps | Notes & Considerations for this compound |
|---|
| 1. Cell Preparation | Seed cells in a 96-well plate. Incubate until cells adhere and reach desired confluence (e.g., 60-80%). • Cell type: Choose a relevant cell line for your research (e.g., ovarian carcinoma cells for SIK1 pathway studies [3]). • Cell count: Optimize for each cell line; low density can cause low signal, high density can cause high background [2]. | Adherent and non-adherent cells can be used with appropriate protocols [1]. | | 2. Compound Treatment | Prepare serial dilutions of this compound in an appropriate dilution buffer. Add equal amounts of each dilution to the cell culture wells. Include positive (e.g., a known cytotoxic compound like Camptothecin) and negative (vehicle-only) controls [1] [2]. | Use a minimum of 3 replicates per condition for statistical reliability [1]. | | 3. Dyeing/Detection | Select and add a detection reagent. For real-time, kinetic analysis, use a membrane-impermeable DNA dye (e.g., Incucyte Cytotox Dye). For endpoint assays, LDH measurement is common [1] [4]. Incubate in the dark as per reagent instructions [2]. | Kinetic assays provide richer data on the time-course of the cytotoxic response [1]. | | 4. Measurement | Use a microplate reader or live-cell imaging system to measure fluorescence or absorbance. Correct all readings by subtracting the signal from the negative control (background) [2]. | Ensure the selected instrument has appropriate filters for your detection dye [5]. | | 5. Data Analysis | Calculate the percentage of cytotoxicity based on the assay's formula. Generate dose-response and time-course curves to determine the half-maximal effective concentration (EC₅₀) of this compound [1]. | |
The following diagram illustrates the experimental workflow and the key biological principle it detects: the loss of cell membrane integrity.
Here are solutions to common issues encountered during cytotoxicity assays.
| Problem | Possible Causes | Recommended Solutions |
|---|
| Low Signal | Low cell density [2]. Low compound cytotoxicity. | Determine the optimal cell count for your cell line and assay format. Re-optimize cell seeding density [2]. | | High Background Signal | High cell density [2]. Forceful pipetting damaging cells [2]. Components in the culture medium interfering [2]. | Re-optimize cell seeding density. Handle cell suspension gently during plate setup [2]. Test and adjust medium components [2]. | | High Well-to-Well Variability | Presence of air bubbles in wells during reading [2]. Inconsistent cell seeding or pipetting. | Break bubbles with a fine needle before reading [2]. Ensure homogeneous cell suspension and use proper pipetting technique. |
What is the difference between a real-time/kinetic assay and an endpoint assay? A real-time assay (e.g., using Incucyte technology) allows you to monitor cytotoxicity continuously without disturbing the cells, providing rich data on the dynamics of the cell death process. An endpoint assay (e.g., many LDH kits) gives you a single measurement at the end of the experiment by lysing the cells [1] [4].
My positive control is not working. What should I check? First, verify the concentration and stability of your control compound (e.g., Camptothecin, Staurosporine). Ensure you are using a sufficiently high concentration to induce a strong cytotoxic response over your assay timeframe. Confirm that your detection system is functioning correctly by checking reagent expiration dates and instrument settings [1] [2].
Can I multiplex a cytotoxicity assay with other readouts? Yes, cytotoxicity assays can often be multiplexed with assays for other parameters, such as apoptosis (Caspase-3/7 activation) or cell proliferation. This requires careful selection of dyes and probes with non-overlapping fluorescence spectra to avoid signal interference [1] [5].
Why might I see different cytotoxicity results for the same compound across different cell lines? Different cell lines can have varying sensitivities to cytotoxic compounds due to differences in their genetic background, expression of drug transporters, metabolic activity, and proliferation rates. It is essential to profile compounds across multiple relevant cell lines [1].
To robustly optimize your assay for this compound, systematically investigate these critical parameters:
The table below summarizes the key characteristics and experimental data for the SIK inhibitor HG-9-91-01.
| Attribute | Details for HG-9-91-01 |
|---|---|
| Primary Target | Salt-inducible kinases (SIKs) [1] [2] |
| Reported IC₅₀ Values | SIK1: 0.92 nM; SIK2: 6.6 nM; SIK3: 9.6 nM [1] [2] |
| Other Kinases Inhibited | Various protein tyrosine kinases (e.g., BTK, FGF receptors, Ephrin receptors, Src) [3] [1] |
| Key Mechanisms of Action | - Inhibits SIK kinase activity, leading to CRTC2/3 dephosphorylation and nuclear translocation [1] [4].
The following methodologies are derived from studies citing HG-9-91-01.
Cell-Based Assays for Necroptosis & Cytokine Production [3]
In Vivo Models of Inflammatory Disease [3] [4]
The diagram below illustrates the key signaling pathways modulated by HG-9-91-01, integrating its effects on both the SIK/CRTC and RIPK3/MLKL pathways.
The primary mechanism of HG-9-91-01 involves the inhibition of SIKs in the cytoplasm [1] [2]. This prevents SIKs from phosphorylating their substrates, such as the CRTC family of co-activators. Upon dephosphorylation, CRTCs translocate to the nucleus [4] [5], where they bind to and co-activate the transcription factor CREB. This leads to the expression of anti-inflammatory genes, most notably IL-10 [4] [2]. Separately, HG-9-91-01 has been shown to directly inhibit the kinase RIPK3 [3]. This blocks the phosphorylation and oligomerization of MLKL, a key executioner of necroptotic cell death, thereby providing protection in inflammatory disease models.
The table below summarizes the potency (IC50 in nM) and selectivity profiles of several key SIK inhibitors reported in the literature, which are often used as tool compounds or have been advanced in development. This illustrates the typical data used for comparison in the field [1].
| Compound Name | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Key Off-Target Kinases (IC50 < 1 µM) |
|---|---|---|---|---|
| MRT67307 | 250 | 67 | 430 | TBK1, MARK1-4, IKKε, NUAK1 [1] |
| MRT199665 | 110 | 12 | 43 | MARK1-4, NUAK1, AMPK, MELK [1] |
| HG-9-91-01 | 0.9 | 0.6 | 9.6 | NUAK2 [1] |
| YKL-05-099 | 10 (Kd) | 40 (Kd) | 30 (Kd) | RIPK2, ABL, Src family kinases [1] |
| ARN-3236 | 21.6 | <1 | 6.6 | JAK2, LCK, NUAK2, VEGFR2 [1] |
| SK-124 | 6.5 | 0.4 | 1.2 | PDGFRα, CSK, TNIK, TBK1 [1] |
| GLPG3312 | 2.0 | 0.7 | 0.6 | Information missing from sources [1] |
To objectively compare SIK inhibitors, researchers use a suite of standard experimental protocols. Here are the key methodologies cited in the recent literature:
The following diagram illustrates the core signaling pathway of SIKs and the mechanism of ATP-competitive inhibitors, which provides context for the functional role of these kinases and how inhibitors intervene.
As shown, SIKs are activated by the upstream kinase LKB1 [4] [5]. Once active, SIKs phosphorylate substrates like CRTCs and Class IIa HDACs, leading to their retention in the cytoplasm. Inhibition of SIK activity blocks this phosphorylation, allowing the substrates to translocate to the nucleus and modulate gene transcription programs involved in inflammation, metabolism, and immune regulation [1] [6] [5]. This mechanism underpins the therapeutic potential of SIK inhibitors in diseases like rheumatoid arthritis and inflammatory bowel disease [1].
Salt-inducible kinases (SIKs), including SIK1, SIK2, and SIK3, are emerging targets in cancer and metabolic disease research [1]. The half-maximal inhibitory concentration (IC50) is a critical metric for evaluating a compound's potency in lead optimization [2].
For reliable comparison, consider these factors and best practices:
The table below summarizes information on SIKs-IN-1 and other characterized SIK inhibitors. Please note that direct, assay-matched IC50 values for this compound are not available in the searched literature.
| Inhibitor Name | Reported IC50 / Potency | Key Characteristics & Notes |
|---|---|---|
| This compound | Information not available | A pan-SIK inhibitor; specific quantitative data not located in current search. |
| HG-9-91-01 | Potent SIKs inhibitor [5] | A known, potent SIK inhibitor used in research to probe SIK biology in cell models [5]. |
| Yotiao | IC50: 4.6 nM (SIK2), 6.7 nM (SIK3) [1] | Example of a inhibitor with sub-nanomolar to single-digit nanomolar potency against SIK2/SIK3. |
| MCT1 Inhibitor | IC50: 22.7 nM (SIK3) [1] | Example of a SIK3 inhibitor with nanomolar potency. |
A standardized protocol is essential for generating comparable IC50 data. The following outlines a general MTT-based method, with critical considerations for SIK inhibitors.
Key Protocol Steps & Considerations [6]:
Understanding where this compound acts can help contextualize its activity. SIKs are part of a complex regulatory network.
Pathway Notes:
The table below summarizes the known inhibitory concentration (IC50) values for YKL-06-061 against the three Salt-Inducible Kinase (SIK) isoforms. IC50 represents the concentration of a compound needed to inhibit a biological process by half, with a lower value indicating greater potency [1] [2] [3].
| Kinase Isoform | IC50 (nM) |
|---|---|
| SIK1 | 6.56 nM |
| SIK2 | 1.77 nM |
| SIK3 | 20.5 nM |
From this data, YKL-06-061 shows the highest potency against SIK2 and the lowest against SIK3 [4].
YKL-06-061 has demonstrated significant biological effects in research models, particularly in neuroscience and dermatology.
The following diagram illustrates the anti-epileptic mechanism of YKL-06-061 as described in the research [5]:
The anti-epileptic research on YKL-06-061 provides a clear experimental workflow that can be used as a reference [5].
(0.2)(1/PC latency) + (0.3)(1/GC latency) + (0.5)(1/TC latency). A higher score indicates greater seizure susceptibility [5].
The therapeutic index (TI) is a critical ratio that compares the dose (or concentration) of a drug that causes toxicity to the dose that produces the desired therapeutic effect [1] [2]. For researchers, determining this involves several key experimental stages.
The general workflow for this determination spans from initial in vitro studies to comprehensive in vivo models, as illustrated below:
Key Experimental Details:
Since specific TI data for this compound is not available in the public search results, the table below outlines the key parameters that should be compared when such data becomes accessible.
Comparative Parameters for SIK Inhibitors
| Parameter | This compound (Data Not Public) | Hypothetical Competitor A | Hypothetical Competitor B | Significance for Comparison |
|---|---|---|---|---|
| Reported TI Value | Not Found | (e.g., 10) | (e.g., 5) | Primary safety metric. A higher TI indicates a wider safety margin [1] [2]. |
| In Vitro IC₅₀ (SIK2) | Not Found | (e.g., 5 nM) | (e.g., 2 nM) | Measures potency. Lower IC₅₀ indicates higher potency [5]. |
| Kinase Selectivity | Not Found | (e.g., >100-fold vs. AMPK) | (e.g., 10-fold vs. AMPK) | High selectivity suggests lower risk of off-target effects [3] [4]. |
| In Vivo ED₅₀ | Not Found | (e.g., 10 mg/kg) | (e.g., 5 mg/kg) | The effective dose in an animal model; lower is better [2]. |
| In Vivo TD₅₀ | Not Found | (e.g., 100 mg/kg) | (e.g., 25 mg/kg) | The toxic dose in an animal model; higher is better [2]. |
| Key Therapeutic Area | Cancer, Inflammation [5] | Metabolic Disorders [3] | Neurological Disorders [3] | Indicates the primary research focus and relevant models. |
| Primary Toxicity Findings | Not Found | (e.g., Liver enzyme elevation) | (e.g., Gastrointestinal) | Informs safety monitoring requirements in future studies [1]. |
Understanding the mechanism of action is fundamental to interpreting its therapeutic and toxic effects. SIK inhibitors act by blocking the activity of salt-inducible kinases (SIK1, SIK2, SIK3), which are part of the AMPK family [3] [5]. The following diagram illustrates the core pathway and the point of action for this compound.
Mechanism Interpretation: As shown in the pathway, SIKs normally phosphorylate and inactivate transcription coactivators like CRTC and HDACs by sequestering them in the cytoplasm. By inhibiting SIKs, this compound prevents this phosphorylation, allowing CRTCs and HDACs to enter the nucleus. This leads to the de-repression of CREB-regulated transcription, which can alter the expression of genes involved in inflammation, metabolism, and cell proliferation [3] [5]. The therapeutic effects are tied to this gene expression change, while potential toxicities may arise from excessive modulation of this pathway in non-target tissues.
For the professional audience you are addressing, the following points are critical: